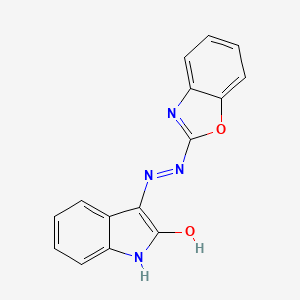

3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-yldiazenyl)-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O2/c20-14-13(9-5-1-2-6-10(9)16-14)18-19-15-17-11-7-3-4-8-12(11)21-15/h1-8,16,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTDLHPXQLFLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238709 | |

| Record name | 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91837-56-8 | |

| Record name | 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091837568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Benzooxazol 2 Ylhydrazinyl Indol 2 One

Design Principles for the Synthesis of 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one

The design of synthetic routes for complex molecules like this compound is guided by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. rsc.org The indol-2-one (B1256649) (or oxindole) core is a privileged structure found in numerous natural products and FDA-approved drugs. sciencedaily.com Similarly, the benzooxazole ring is a key component in many pharmaceutically active compounds.

The synthetic design focuses on a convergent approach, where the two main heterocyclic systems are synthesized separately and then joined. Key considerations in the design process include:

Atom and Step Economy: Aiming for synthetic pathways that maximize the incorporation of atoms from reactants into the final product and minimize the number of synthetic steps. researchgate.net

Modular Synthesis: Creating a synthetic route that allows for the easy modification of different parts of the molecule. This is crucial for building a library of derivatives to explore structure-activity relationships. beilstein-journals.org

Regioselectivity and Stereoselectivity: Ensuring that the desired isomers are formed with high selectivity to avoid difficult purification steps and to produce a single, well-characterized compound. nih.gov

Use of Readily Available Starting Materials: The practicality of a synthesis is greatly enhanced by using commercially available or easily prepared precursors.

The overarching principle is to construct the target molecule through a reliable and high-yielding key reaction, typically the condensation between an activated indol-2-one precursor and a benzooxazole-containing nucleophile. asianpubs.org

Retrosynthetic Analysis of the Compound's Complex Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals a logical and efficient synthetic plan.

The primary disconnection is at the C=N bond of the hydrazone linkage. This bond can be formed through a condensation reaction, a common and reliable method for creating such linkages. This disconnection leads to two key synthons:

An electrophilic indole (B1671886) precursor: Isatin (B1672199) (Indole-2,3-dione) or a derivative thereof. The ketone at the C3 position is highly electrophilic and reactive towards nucleophiles.

A nucleophilic benzooxazole precursor: 2-Hydrazinobenzooxazole. The terminal nitrogen of the hydrazine (B178648) group is a potent nucleophile.

Further disconnection of these precursors leads to simpler starting materials. Isatin can be synthesized from aniline (B41778) through various established methods. 2-Hydrazinobenzooxazole can be prepared from 2-chlorobenzooxazole, which in turn is synthesized from o-aminophenol. This retrosynthetic pathway provides a clear and convergent route to the target molecule, starting from simple aromatic precursors.

Key Reaction Pathways for the Construction of the Indol-2-one Core and its Derivatives

The indol-2-one (oxindole) scaffold is a central feature of the target molecule. Its construction is a well-explored area of organic synthesis, with numerous methods available for its formation and subsequent functionalization.

Classic methods for synthesizing the indole nucleus, which can be oxidized to indol-2-one, include the Fischer, Bischler, and Madelung syntheses. More contemporary approaches focus on transition-metal-catalyzed reactions that offer greater efficiency and functional group tolerance. researchgate.net Palladium- and Ruthenium-mediated cyclization strategies involving C-H bond functionalization are particularly powerful for building the indole core. researchgate.net

Recent advancements have also focused on cascade reactions to build complex indol-2-one structures in a single step. For example, a methoxide-catalyzed deacetylation-Michael-aldol cascade has been developed for the one-pot construction of perhydro indol-2-one bicyclic ring systems. nih.gov Another innovative method involves a rhodium-catalyzed C–H activation/[3+2] spirocyclization of pseudo-indolones with nitroolefins to create C2-quaternary-indol-3-ones. acs.org These methods highlight the diverse strategies available to chemists for constructing the indol-2-one core, which can then be used to synthesize the target compound.

The key precursor for the final condensation step is typically an indole-2,3-dione (isatin). Isatin derivatives are synthetically important substrates that can be used to create a wide variety of heterocyclic compounds and are often used as raw materials for drug synthesis. researchgate.net

Strategies for the Introduction of the Benzooxazol-2-ylhydrazinyl Moiety and its Precursors

The introduction of the benzooxazol-2-ylhydrazinyl group is achieved through a key condensation reaction. The primary strategy involves the reaction of an indole-2,3-dione (isatin) with 2-hydrazinobenzooxazole. asianpubs.org This reaction is analogous to the synthesis of similar structures where isatins are condensed with other 2-hydrazino heterocycles like 2-hydrazinobenzimidazole or 2-hydrazinobenzothiazole. asianpubs.orgresearchgate.net

The synthesis of the 2-hydrazinobenzooxazole precursor is a critical step. This is typically accomplished by reacting 2-chlorobenzooxazole with hydrazine hydrate (B1144303). The reaction proceeds via nucleophilic aromatic substitution, where the hydrazine displaces the chloride ion.

An alternative approach involves building the benzooxazole ring onto a pre-existing hydrazide structure. For instance, a suitably substituted phenylhydrazine (B124118) could be cyclized to form the benzooxazole ring. However, the condensation of isatin with a pre-formed 2-hydrazinobenzooxazole is generally the more direct and widely used method.

The table below outlines the general synthetic sequence for this moiety.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | o-Aminophenol, Phosgene or equivalent | Base | 2-Hydroxybenzooxazole |

| 2 | 2-Hydroxybenzooxazole | Chlorinating agent (e.g., POCl₃) | 2-Chlorobenzooxazole |

| 3 | 2-Chlorobenzooxazole | Hydrazine hydrate (N₂H₄·H₂O) | 2-Hydrazinobenzooxazole |

| 4 | Indole-2,3-dione (Isatin) + 2-Hydrazinobenzooxazole | Acid catalyst (e.g., acetic acid), Ethanol (B145695), Reflux | This compound |

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and environmental impact. For the synthesis of this compound, several parameters of the final condensation step can be fine-tuned.

Catalyst: The condensation is often catalyzed by a small amount of acid, such as glacial acetic acid, to activate the C3 carbonyl group of the isatin, making it more electrophilic.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Alcohols like ethanol or methanol (B129727) are commonly used as they effectively dissolve the reactants and are suitable for reflux conditions.

Temperature: The reaction is typically carried out at an elevated temperature (reflux) to overcome the activation energy barrier and drive the reaction to completion.

Reaction Time: The optimal reaction time is determined by monitoring the reaction's progress, often using thin-layer chromatography (TLC), to ensure the complete consumption of the starting materials.

The table below shows a typical optimization study for a related condensation reaction.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 78 | 8 | 45 |

| 2 | Acetic Acid | Ethanol | 78 | 4 | 85 |

| 3 | HCl | Ethanol | 78 | 4 | 78 |

| 4 | Acetic Acid | Methanol | 65 | 6 | 82 |

| 5 | Acetic Acid | Dioxane | 101 | 3 | 75 |

This is a representative table based on general optimization principles for similar reactions.

As shown, the use of an acid catalyst and an appropriate solvent at reflux temperature can dramatically improve the reaction efficiency. sciencedaily.com Further optimization might involve adjusting reactant stoichiometry to ensure the complete conversion of the limiting reagent. nih.gov

Advanced Synthetic Techniques for Derivatization and Scaffold Modification of this compound

To explore the chemical space around the core structure and develop analogs with improved properties, advanced synthetic techniques for derivatization are employed. Modifications can be made to both the indol-2-one and the benzooxazole rings.

Modifications on the Indol-2-one Ring:

N-Substitution: The nitrogen atom of the indol-2-one can be easily alkylated or acylated using various electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions. This allows for the introduction of a wide range of functional groups.

Ring Substitution: Substituents can be introduced on the benzene (B151609) portion of the indol-2-one ring (at positions 4, 5, 6, or 7). This is typically achieved by starting with a correspondingly substituted aniline to build the isatin precursor. C-H functionalization techniques are also emerging as powerful tools for the late-stage diversification of the indole system. researchgate.net

Modifications on the Benzooxazole Ring:

Similar to the indol-2-one, the benzene ring of the benzooxazole moiety can be substituted. This is accomplished by using a substituted o-aminophenol as the starting material for the synthesis of the 2-hydrazinobenzooxazole precursor.

Modifications of the Linker:

While the current structure has a hydrazinyl linker, it is conceivable to synthesize analogs with different linkers to alter the molecule's geometry and electronic properties.

These derivatization strategies allow for the systematic modification of the lead compound, facilitating the development of a library of related molecules for further investigation. sciencedaily.comnih.gov

Advanced Spectroscopic and Crystallographic Investigations of 3 2 Benzooxazol 2 Ylhydrazinyl Indol 2 One Derivatives

Elucidation of Tautomeric Forms and Conformational Preferences of the Hydrazinyl-Indol-2-one System

The hydrazinyl-indol-2-one scaffold is susceptible to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one, several tautomeric forms can be envisaged, including the hydrazone-azo and keto-enol forms. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectra of related indole (B1671886) derivatives, the proton of the N-H group in the indole ring typically appears as a singlet at a downfield chemical shift, often above 10 ppm. The aromatic protons of the indole and benzoxazole (B165842) rings resonate in the aromatic region, typically between 7 and 8 ppm. The coupling patterns and chemical shifts of these protons are highly sensitive to the substitution pattern on the aromatic rings.

Dynamic NMR studies can be employed to investigate conformational changes and restricted rotations within the molecule. By varying the temperature, it is possible to observe changes in the NMR spectra that correspond to the interconversion between different conformers. This information is crucial for understanding the flexibility of the molecule and its behavior in a biological environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structurally Related Indole and Benzoxazole Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Indole N-H | ~11.0 | - |

| Aromatic Protons | 7.0 - 8.0 | 110 - 150 |

| Indol-2-one (B1256649) C=O | - | ~170 |

| Benzoxazole C=N | - | ~160 |

Note: The chemical shifts are approximate and can vary depending on the specific derivative and the solvent used.

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Solid-State Conformations

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides detailed information about bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing.

For derivatives containing both indole and benzoxazole moieties, the crystal structure can be influenced by the interplay of various non-covalent interactions. The N-H group of the indole ring and the nitrogen and oxygen atoms of the benzoxazole ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended hydrogen-bonded networks. Additionally, the aromatic rings of the indole and benzoxazole systems can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The solid-state conformation of the molecule, as determined by X-ray diffraction, provides a static picture of the molecule's preferred geometry. This information is invaluable for computational modeling and for understanding how the molecule might interact with biological targets.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Hydrogen Bonding Network Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. The vibrational spectrum is a unique fingerprint of a molecule and can be used for its identification and characterization.

In the FTIR spectrum of this compound derivatives, several characteristic absorption bands are expected. The stretching vibration of the N-H group in the indole ring typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl group of the indol-2-one ring gives rise to a strong absorption band around 1700 cm⁻¹. The C=N stretching vibration of the benzoxazole ring is expected to appear in the region of 1600-1650 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

The position and shape of the N-H and C=O stretching bands can be particularly sensitive to hydrogen bonding. In the presence of intermolecular hydrogen bonds, these bands may broaden and shift to lower wavenumbers. By analyzing these shifts, it is possible to gain insights into the strength and nature of the hydrogen bonding network in the solid state.

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis of the molecule.

Table 2: Characteristic FTIR Absorption Bands for Functional Groups in Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3300 - 3500 |

| Indol-2-one C=O | Stretching | ~1700 |

| Benzoxazole C=N | Stretching | 1600 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry Approaches for Fragment Analysis and Structural Confirmation of Complex Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

In addition to determining the molecular weight, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to identify unknown compounds or to confirm the structure of a synthesized molecule.

For this compound, the fragmentation pattern would be expected to show characteristic losses corresponding to the different structural motifs. For example, cleavage of the bond between the indole and hydrazinyl moieties would result in fragments corresponding to the indol-2-one and benzooxazolylhydrazine ions. Further fragmentation of these ions would provide additional structural information. The study of these fragmentation pathways is crucial for the structural confirmation of newly synthesized derivatives.

Computational Chemistry and Molecular Modeling Studies of 3 2 Benzooxazol 2 Ylhydrazinyl Indol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For a compound like 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one, DFT calculations would be employed to determine its optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). jyu.fi The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT is used to predict spectroscopic properties. Theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure. jyu.fi Similarly, theoretical UV-Vis spectra can be simulated to understand the electronic transitions within the molecule. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Isatin-Hydrazone Analogs (Note: This table is illustrative and based on data for related compounds, not the specific subject of this article.)

| Parameter | Typical Calculated Value/Information | Significance |

| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3 to 5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3 to 7 Debye | Measures the polarity of the molecule |

| Vibrational Frequencies | C=O, N-H, C=N stretching modes | Confirms functional groups and structure |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would typically be performed after a molecular docking study to assess the stability of the predicted ligand-protein complex. researchgate.netdoaj.org The simulation, often run for nanoseconds, provides insights into how the compound and its target protein interact and adapt to each other's presence in a dynamic environment. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions in the protein or ligand. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Biological Effects

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds including this compound, a QSAR model would be developed using a dataset of structurally similar molecules with known biological activity (e.g., anticancer IC50 values). nih.gov The model would use calculated molecular descriptors (e.g., topological, electronic, or steric properties) to predict the activity of new, untested analogues, thereby guiding the design of more potent compounds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. doaj.org For this compound, docking simulations would be performed against various known protein targets, such as kinases (e.g., EGFR, VEGFR-2) or other enzymes implicated in diseases like cancer. mdpi.comnih.gov The results would provide a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding mode, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues. doaj.orgnih.gov This information is crucial for understanding the potential mechanism of action. nih.gov

Table 2: Illustrative Molecular Docking Results for Isatin-Based Inhibitors Against Kinase Targets (Note: This table is illustrative and based on data for related compounds, not the specific subject of this article.)

| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Isatin-Hydrazone | EGFR (e.g., 1M17) | -7.0 to -9.5 | Met793, Leu718, Asp855 |

| Isatin-Hydrazone | VEGFR-2 (e.g., 4ASD) | -8.0 to -10.0 | Cys919, Asp1046, Glu885 |

| Benzoxazole-Isatin | CDK2 (e.g., 1HCK) | -6.5 to -8.5 | Leu83, Lys33, Asp86 |

Pharmacophore Modeling and Virtual Screening Approaches for Analogue Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the 3D arrangement of essential features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are critical for biological activity. ub.edu For a molecule like this compound, a pharmacophore model could be generated based on its structure and the known active sites of its potential targets. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify other diverse molecules that are likely to have similar biological activity, thus aiding in the discovery of novel analogues. acs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug-Likeness Assessment

In silico ADME prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. rsc.org Various computational tools are used to predict properties like oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and adherence to drug-likeness rules such as Lipinski's Rule of Five. acs.org For this compound, these predictions would assess its potential to be developed into an orally administered drug. nih.gov Compounds with poor predicted ADME profiles are often deprioritized to reduce the risk of late-stage failure in drug development. rsc.org

Table 3: Commonly Predicted ADME Properties for Drug-Likeness Assessment (Note: This table is illustrative and based on data for related compounds, not the specific subject of this article.)

| Property | Acceptable Range/Criteria | Importance |

| Molecular Weight | < 500 Da | Influences absorption and diffusion |

| LogP (Lipophilicity) | < 5 | Affects solubility and permeability |

| H-bond Donors | < 5 | Influences binding and solubility |

| H-bond Acceptors | < 10 | Influences binding and solubility |

| Oral Bioavailability | High | Predicts efficacy of oral administration |

| BBB Permeability | Low (for non-CNS drugs) | Predicts potential for CNS side effects |

Investigation of Biological Activities and Mechanisms of Action of 3 2 Benzooxazol 2 Ylhydrazinyl Indol 2 One in Pre Clinical Research

Investigation of Compound Activity in Relevant In Vivo Biological ModelsNo in vivo studies reporting on the target engagement or biomarker modulation of 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one were found.

Due to the absence of specific preclinical data for the requested compound, a table of mentioned compounds cannot be generated.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 2 Benzooxazol 2 Ylhydrazinyl Indol 2 One in Complex Research Matrices

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity, Stability, and Metabolite Profiling in Experimental Systems

Chromatographic methods are indispensable for the separation and quantification of 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one and its related substances in complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these applications.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for assessing the purity and stability of this compound. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products, which is crucial for determining its shelf-life and degradation kinetics under various stress conditions such as acidic, basic, oxidative, and photolytic environments. Given the aromatic and heterocyclic nature of the molecule, reversed-phase HPLC using a C18 column is a suitable starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and/or methanol (B129727). A photodiode array (PDA) detector would be advantageous for monitoring the elution of the compound and its potential degradation products at multiple wavelengths, aiding in peak purity analysis.

For metabolite profiling in preclinical studies, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and selectivity, enabling the detection and quantification of metabolites in biological samples such as plasma, urine, and tissue homogenates. The indole (B1671886) alkaloid structural motif present in the target molecule suggests that extraction and purification procedures, such as solid-phase extraction, may be necessary to isolate the compound and its metabolites from complex biological matrices before analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

While HPLC is generally preferred for non-volatile and thermally labile compounds like this compound, GC-MS can be employed for the analysis of volatile impurities or degradation products. For the parent compound, derivatization would be necessary to increase its volatility and thermal stability. wisdomlib.orgnih.gov For instance, the hydrazinyl moiety could be derivatized to form a more stable and volatile compound suitable for GC-MS analysis. wisdomlib.orgmdpi.com GC-MS provides excellent chromatographic resolution and definitive identification of compounds based on their mass spectra, which is valuable for structural elucidation of unknown metabolites or degradation products.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 295 nm |

Electrochemical Methods for Redox Behavior Analysis and Biosensing Applications

Electrochemical techniques are valuable for probing the redox properties of this compound, which can provide insights into its potential mechanisms of action and metabolic fate. The hydrazone and indole moieties within the molecule are known to be electrochemically active. organicchemistrydata.orgnih.govbeilstein-journals.org

Cyclic voltammetry can be used to study the oxidation and reduction potentials of the compound. These studies can reveal information about the ease of electron transfer and the stability of the resulting radical species. The electrochemical behavior of hydrazones often involves irreversible oxidation and reduction processes. nih.govnih.gov Understanding the redox behavior is crucial as many physiological processes involve electron transfer reactions.

Furthermore, the electrochemical properties of this compound could be harnessed for the development of novel biosensors. For instance, an electrode could be modified with this compound to selectively detect specific biomolecules. The interaction between the compound and the target analyte would lead to a measurable change in the electrochemical signal. Biosensors based on indole derivatives have been developed for the detection of various metabolites. acs.orgnih.govmdpi.combiorxiv.orgnih.gov

Table 2: Potential Electrochemical Parameters for Redox Behavior Analysis

| Technique | Parameter | Purpose |

| Cyclic Voltammetry | Scan Rate, Potential Window | Determine oxidation and reduction potentials, assess reversibility of redox processes. |

| Differential Pulse Voltammetry | Pulse Amplitude, Pulse Width | Enhance sensitivity for quantitative analysis. |

| Working Electrode | Glassy Carbon, Platinum | Provide a surface for the electrochemical reactions. |

| Supporting Electrolyte | Tetrabutylammonium perchlorate in an organic solvent | Ensure conductivity of the solution. |

Spectrophotometric and Fluorometric Methods for Compound Quantitation and Interaction Studies in Research Settings

Spectrophotometric and fluorometric methods offer simple, rapid, and sensitive means for the quantification of this compound and for studying its interactions with biological macromolecules.

UV-Visible Spectrophotometry:

The presence of extensive conjugation and multiple chromophores (indole, benzooxazole) in the molecule suggests that it will exhibit strong absorbance in the UV-visible region. A simple and rapid spectrophotometric method can be developed for its quantification in pure form and in simple formulations. ymerdigital.com The method would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve to determine the concentration. For isatin (B1672199), a related indole derivative, spectrophotometric methods have been successfully developed. asianpubs.orgresearchgate.net

Fluorometry:

Indole and benzooxazole derivatives are often fluorescent. aip.orgnih.govperiodikos.com.brcore.ac.ukacs.orgperiodikos.com.brresearchgate.netnih.govmdpi.com The fluorescence properties of this compound, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime, can be characterized. These properties are often sensitive to the microenvironment, which can be exploited to study the binding of the compound to biomolecules like proteins and DNA. Changes in fluorescence intensity, emission wavelength, and polarization upon binding can provide valuable information about the binding affinity and the nature of the interaction. For instance, an increase in fluorescence intensity is often observed when a fluorescent molecule binds to a protein, due to the more rigid and less polar environment.

Table 3: Spectroscopic Properties and Potential Applications

| Technique | Property Measured | Application |

| UV-Visible Spectrophotometry | Absorbance vs. Wavelength | Quantification, Purity assessment (simple matrices) |

| Fluorometry | Excitation & Emission Spectra, Quantum Yield, Lifetime | Quantification (trace amounts), Binding studies with biomolecules |

Application of Advanced Mass Spectrometry for Biotransformation Product Identification and Tracing in Pre-clinical Models

Advanced mass spectrometry techniques are critical for identifying and structurally elucidating the biotransformation products (metabolites) of this compound in preclinical models.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements, which allows for the determination of the elemental composition of metabolites. This is a crucial first step in their identification.

Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, generating a characteristic fragmentation pattern that provides structural information. By comparing the fragmentation patterns of the metabolites with that of the parent compound, the sites of metabolic modification can be deduced. Common metabolic transformations for compounds containing indole and hydrazinyl moieties include hydroxylation, N-oxidation, and conjugation with glucuronic acid or sulfate.

The use of derivatization agents can also aid in the LC-MS analysis of metabolites. For example, derivatization of the hydrazinyl group can improve chromatographic separation and ionization efficiency. nih.govsemanticscholar.orgresearchgate.net The identification of metabolites is essential for understanding the metabolic pathways of the compound and for assessing the potential for the formation of active or toxic metabolites. nih.gov

Table 4: Common Biotransformation Reactions and Expected Mass Shifts

| Biotransformation Reaction | Mass Shift (Da) | Potential Site of Modification |

| Hydroxylation | +16 | Indole ring, Benzooxazole ring |

| N-oxidation | +16 | Hydrazinyl nitrogen, Indole nitrogen |

| Glucuronidation | +176 | Hydroxylated metabolites |

| Sulfation | +80 | Hydroxylated metabolites |

Future Research Directions and Translational Potential of 3 2 Benzooxazol 2 Ylhydrazinyl Indol 2 One Scaffolds in Academic Contexts

Exploration of Novel Synthetic Diversifications for Enhanced Activity or Selectivity Profiles

The 3-(2-benzooxazol-2-ylhydrazinyl)indol-2-one scaffold is ripe for extensive synthetic diversification to explore and optimize its biological activities. Future research should focus on systematic modifications of its core components: the indol-2-one (B1256649) ring, the benzoxazole (B165842) ring, and the hydrazinyl linker.

Indol-2-one Moiety Modifications: The indol-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, notably present in multi-kinase inhibitors like sunitinib. ekb.egresearchgate.netnih.gov Synthetic strategies could involve introducing a variety of substituents at the N1 and C5 positions of the indole (B1671886) ring. For instance, the introduction of electron-withdrawing groups (e.g., halogens) at the C5 position of related isatin-benzoxazole conjugates has been shown to enhance biological activity. biointerfaceresearch.comvistas.ac.in Furthermore, alkylation or arylation at the N1 position can modulate the compound's lipophilicity and pharmacokinetic properties.

Benzoxazole Moiety Modifications: The benzoxazole ring also offers multiple sites for substitution. Derivatives of benzoxazole have demonstrated a wide array of biological effects, including antimicrobial and anticancer activities. nih.govnih.govresearchgate.net Future synthetic efforts could focus on introducing diverse functional groups, such as alkyl, alkoxy, nitro, or additional heterocyclic rings, onto the benzene (B151609) ring of the benzoxazole moiety to investigate their impact on target binding and selectivity. The structure-activity relationship of benzoxazole derivatives suggests that both electron-donating and electron-withdrawing groups can influence their biological effects. researchgate.net

Hydrazinyl Linker Modifications: The hydrazinyl linker itself can be a target for modification. While the current scaffold features a hydrazinyl group, exploring other bioisosteric linkers could lead to compounds with altered stability, flexibility, and hydrogen-bonding capabilities. The hydrazone linkage is known for its role in creating prodrugs and linkers in drug delivery systems, often exhibiting pH-sensitive hydrolysis. bohrium.comresearchgate.netnih.gov Investigating the stability and reactivity of the hydrazinyl group in this scaffold is crucial for understanding its potential as a stable pharmacophore or a cleavable linker.

A systematic approach to these modifications, creating a library of analogs, will be essential for establishing comprehensive structure-activity relationships (SAR). This will enable the fine-tuning of the scaffold to enhance potency against specific biological targets or to develop selective inhibitors.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation in Biological Systems

To fully understand the biological effects of this compound and its derivatives, the integration of "omics" technologies is indispensable. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the cellular responses to these compounds. frontiersin.orgfrontiersin.org

Given that both indole and benzoxazole scaffolds are found in numerous kinase inhibitors, a primary hypothesis is that this hybrid molecule could also target protein kinases. ekb.egnih.govnih.gov Proteomics approaches, such as chemical proteomics, could be employed to identify the direct protein targets of these compounds. This would involve immobilizing a derivative of the lead compound on a solid support to "fish" for its binding partners in cell lysates, which are then identified by mass spectrometry.

Transcriptomics (e.g., RNA-seq) and metabolomics can reveal the downstream effects of target engagement. For example, if a compound inhibits a key signaling kinase, transcriptomic analysis would show changes in the expression of genes regulated by that kinase's pathway. nih.gov Similarly, metabolomics could uncover alterations in cellular metabolism resulting from the compound's activity. The integration of these multi-omics datasets can help construct a detailed picture of the compound's mechanism of action, identify potential biomarkers for its activity, and even predict potential off-target effects or mechanisms of resistance. frontiersin.orgfrontiersin.orgnih.gov This deep mechanistic understanding is crucial for the rational design of second-generation compounds with improved properties.

Development of Advanced Delivery Systems (Conceptual, not dosage-focused) for Research Applications

While dosage and administration are beyond the scope of this academic discussion, the conceptual development of advanced delivery systems for research applications is a pertinent future direction. Many heterocyclic compounds, despite their potent biological activity in vitro, face challenges in vivo due to poor solubility, low bioavailability, or off-target toxicity. nih.govcas.org Advanced delivery systems can help overcome these hurdles in preclinical research models.

Lipid-based drug delivery systems (LBDDS), such as liposomes and solid lipid nanoparticles (SLNs), are versatile platforms for encapsulating hydrophobic molecules like the this compound scaffold. cas.orgdrug-dev.commdpi.comnih.gov These systems can improve the solubility and stability of the compound, and their surfaces can be modified with targeting ligands (e.g., antibodies or peptides) to direct them to specific cell types or tissues in experimental models. This targeted delivery would be invaluable for studying the compound's effects in a specific biological context while minimizing systemic exposure.

The hydrazone linkage is known to be acid-labile, making it a trigger for pH-responsive drug release in acidic environments like tumors or endosomes. bohrium.comresearchgate.netnih.gov Future research could explore whether the hydrazinyl linker in the this compound scaffold possesses similar pH sensitivity. If so, this intrinsic property could be exploited in the design of smart delivery systems that release the active compound preferentially at the site of action.

Role as a Chemical Probe for Unraveling Biological Systems and Pathways

A well-characterized small molecule with a defined mechanism of action can serve as a powerful chemical probe to investigate biological systems and pathways. acs.org Once the primary molecular target(s) of a potent this compound analog are identified, it can be used to pharmacologically interrogate the function of that target in various cellular and organismal contexts.

To be an effective chemical probe, a compound should ideally be potent, selective, and have a known mechanism of action. The development of a highly selective analog from this scaffold would be a key objective. Furthermore, the benzoxazole moiety is known to be a part of fluorescent heterocyclic compounds. periodikos.com.brperiodikos.com.brresearchgate.net This raises the exciting possibility of developing fluorescently tagged versions of the this compound scaffold. Such fluorescent probes could be used in cellular imaging studies to visualize the subcellular localization of the compound and its target, providing valuable spatiotemporal information about the biological processes being investigated. These probes could also be used in high-throughput screening assays to identify other components of the targeted pathway.

Strategic Design for Multi-target or Polypharmacological Approaches

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by polypharmacological approaches, where a single molecule is designed to interact with multiple targets. ekb.egacs.org This strategy can be particularly effective in complex diseases like cancer, where multiple signaling pathways are often dysregulated. The hybrid nature of the this compound scaffold, combining two biologically active moieties, makes it an excellent starting point for the design of multi-target agents.

For example, the indol-2-one core is a well-established kinase inhibitor scaffold, while various benzoxazole derivatives have been reported to inhibit other enzymes or pathways. nih.govresearchgate.netresearchgate.net By strategically modifying different parts of the molecule, it may be possible to design compounds that simultaneously inhibit, for instance, a protein kinase and a component of a different but complementary signaling pathway. The azaindole scaffold, a close relative of indole, has been successfully used to develop multi-targeted kinase inhibitors. nih.govacs.orgresearchgate.net

Computational modeling and structure-based design will be crucial in this endeavor. By understanding the binding modes of the indol-2-one and benzoxazole fragments in their respective targets, chimeric molecules can be designed that retain affinity for multiple targets. This approach could lead to the development of novel therapeutics with enhanced efficacy or the ability to overcome drug resistance.

Contribution to Understanding Fundamental Principles of Drug Design and Development in Medicinal Chemistry

The systematic investigation of the this compound scaffold can contribute significantly to our understanding of fundamental principles in medicinal chemistry and drug design. The study of this hybrid molecule provides a case study in the strategy of molecular hybridization, where two or more pharmacophores are combined to create a new chemical entity with potentially synergistic or novel biological activities.

Detailed structure-activity relationship (SAR) studies on this scaffold will provide valuable data on how molecular properties such as lipophilicity, electronic effects, and steric factors influence biological activity. nih.gov This information can be used to refine predictive models for drug-likeness and target engagement. Furthermore, investigating the conformational properties of the hydrazinyl linker and its influence on the relative orientation of the indol-2-one and benzoxazole rings will offer insights into the importance of molecular conformation for biological activity.

The exploration of this scaffold's polypharmacology will also contribute to the growing field of systems pharmacology, which seeks to understand how drugs exert their effects through complex biological networks. Ultimately, the knowledge gained from studying the this compound scaffold and its derivatives will not only advance the potential of this specific class of compounds but also enrich the broader principles that guide modern drug discovery. nih.govmdpi.com

Q & A

Q. What are the primary synthetic routes for 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between indol-2-one derivatives and hydrazine-containing reagents. A key method involves reacting 3-aroylmethylene-indol-2-ones with 2-hydrazinobenzothiazole in solvents like ethanol or ionic liquids under reflux. Substitution on the indolyl nitrogen significantly impacts reaction efficiency; electron-withdrawing groups (e.g., nitro) enhance cyclization rates, while steric hindrance from bulky substituents may reduce yields . Optimization includes solvent selection (polar aprotic solvents improve solubility) and temperature control (60–80°C for 6–12 hours) to balance reactivity and side-product formation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Structural confirmation relies on multimodal spectroscopy:

- FT-IR : Identifies characteristic N–H (3200–3400 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.

- NMR : ¹H-NMR reveals aromatic protons (δ 6.8–8.2 ppm) and hydrazinyl NH signals (δ 9.5–10.5 ppm). ¹³C-NMR confirms carbonyl (δ 160–170 ppm) and benzooxazole carbons (δ 145–155 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cycloaddition reactions?

Substituents on the indole ring modulate reactivity through electronic and steric pathways:

- Electron-donating groups (e.g., –OCH₃) increase electron density at the hydrazinyl moiety, accelerating [3+2] cycloadditions with dipolarophiles like acrylates.

- Bulky groups (e.g., –CF₃) hinder stereoselectivity in bridged lactam formation, as observed in communesin F synthesis. Computational modeling (DFT) aids in predicting transition-state geometries and optimizing substituent placement .

Q. What strategies improve selectivity in synthesizing spirocyclic derivatives from this compound?

Selective spirocyclization requires:

- Catalytic systems : Mercury triflate (Hg(OTf)₂) promotes intramolecular carbamate-allylic alcohol cyclization with >90% enantiomeric excess (ee) in communesin F synthesis .

- Solvent polarity : Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring spiro over linear products .

- Temperature gradients : Lower temperatures (0–25°C) reduce kinetic competition between pathways .

Q. How does the electrochemical behavior of this compound inform analytical detection methods?

Cyclic voltammetry in acidic media (pH <5) shows two irreversible oxidation peaks:

- Ox1 (Epa ≈ +0.8 V vs. Ag/AgCl) : Oxidation of the indol-2-one ring, leading to hydroxylated derivatives.

- Ox2 (Epa ≈ +1.2 V) : Benzooxazole ring oxidation. Differential pulse voltammetry (DPV) in pH 7.4 buffer enables nanomolar detection limits for pharmacokinetic studies .

Q. What computational approaches are used to design derivatives of this compound for BRD4-BD1 inhibition?

Rational drug design involves:

- Docking simulations (AutoDock Vina) : Prioritizes derivatives with hydrogen bonding to BD1 residues (e.g., Asn140).

- QSAR modeling : Correlates substituent lipophilicity (ClogP) with cellular IC₅₀ values. For example, 5,6-dimethoxy substitutions enhance binding affinity by 7-fold compared to unsubstituted analogs .

- ADMET prediction : Filters candidates with poor solubility (LogS < -4) or hepatotoxicity risks .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in reaction yields (e.g., 40–80% for spirocyclization) often stem from trace moisture in Hg(OTf)₂-catalyzed reactions. Karl Fischer titration ensures anhydrous conditions .

- Scale-Up Challenges : Milligram-to-gram transitions require switching from batch to flow chemistry to mitigate exothermic side reactions during hydrazine coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.